
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is an organic compound with the molecular formula C7H12ClF3 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane typically involves the halogenation of a suitable precursor. One common method is the reaction of 4,4-dimethylpentane with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 5-hydroxy-1,1,1-trifluoro-4,4-dimethylpentane.
Elimination: Formation of 4,4-dimethyl-1,1,1-trifluoropent-1-ene.
Oxidation: Formation of 5-chloro-1,1,1-trifluoro-4,4-dimethylpentan-2-one or corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Iodo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Chloro-1,1,1-trifluoro-4,4-dimethylhexane
Uniqueness
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is unique due to the specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H12ClF3 |
|---|---|
Peso molecular |
188.62 g/mol |
Nombre IUPAC |
5-chloro-1,1,1-trifluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12ClF3/c1-6(2,5-8)3-4-7(9,10)11/h3-5H2,1-2H3 |
Clave InChI |
ONHLIVJDDVEJON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
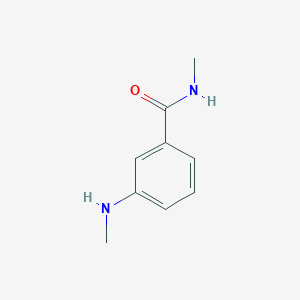
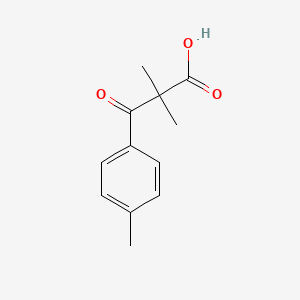

![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
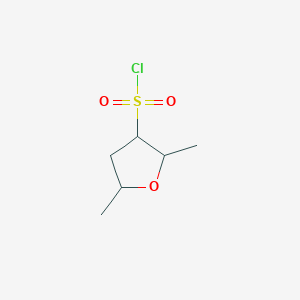
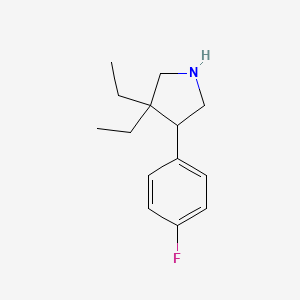

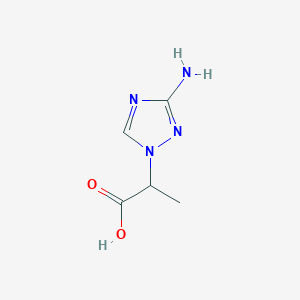
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)
![N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B13207160.png)

![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
